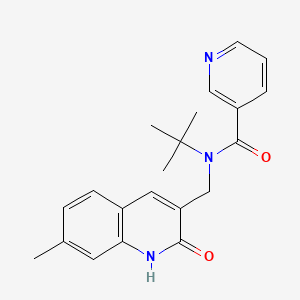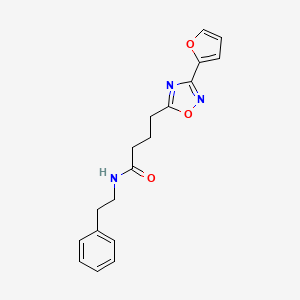
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as FOXY, and it has been synthesized using various methods.
Wirkmechanismus
FOXY works by reacting with ROS to form a highly fluorescent compound. The fluorescence emitted by FOXY can be detected using various imaging techniques, including fluorescence microscopy. FOXY has been shown to be highly specific for ROS, and it does not react with other cellular components.
Biochemical and Physiological Effects
FOXY has been shown to have minimal biochemical and physiological effects on cells. It does not interfere with cellular processes or cause any toxic effects. This makes it an ideal probe for studying the role of ROS in various physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FOXY is its high sensitivity and selectivity for ROS. It can detect ROS at very low concentrations, making it an ideal probe for studying their role in disease progression. Another advantage is its minimal interference with cellular processes, which makes it a safe and reliable probe for studying ROS. However, one limitation of FOXY is its limited stability in cells, which can affect its accuracy in detecting ROS.
Zukünftige Richtungen
FOXY has the potential to be used in various scientific research applications. One future direction is to develop more stable derivatives of FOXY that can be used for long-term studies in cells. Another direction is to explore the use of FOXY in studying the role of ROS in various diseases, including cancer and neurodegenerative diseases. Additionally, FOXY can be used to study the effects of various drugs on ROS levels in cells, which can help in the development of new drugs for treating diseases. Overall, FOXY has the potential to make significant contributions to the field of scientific research.
Conclusion
In conclusion, FOXY is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. FOXY has been synthesized using various methods and has been extensively studied for its potential use as a fluorescent probe for detecting ROS in cells. FOXY has minimal biochemical and physiological effects on cells and is highly specific for ROS. While FOXY has some limitations, it has the potential to make significant contributions to the field of scientific research in the future.
Synthesemethoden
The synthesis of FOXY has been achieved using several methods, including the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid ethyl ester, followed by the reaction of the resulting compound with phenethylamine. Another method involves the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid, followed by the reaction of the resulting compound with phenethylamine. Both methods have been successful in synthesizing FOXY.
Wissenschaftliche Forschungsanwendungen
FOXY has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological and pathological processes, and the detection of ROS in cells is essential for understanding their role in disease progression. FOXY has been shown to be a highly sensitive and selective fluorescent probe for detecting ROS in cells.
Eigenschaften
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-12-11-14-6-2-1-3-7-14)9-4-10-17-20-18(21-24-17)15-8-5-13-23-15/h1-3,5-8,13H,4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHBHAMWVQEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



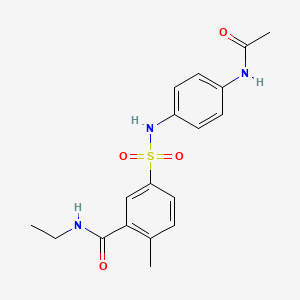

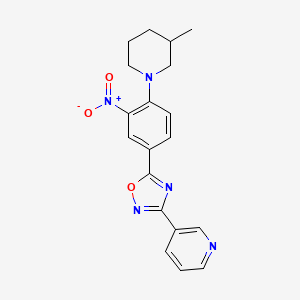
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
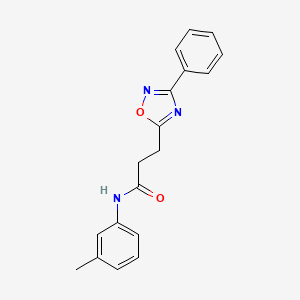
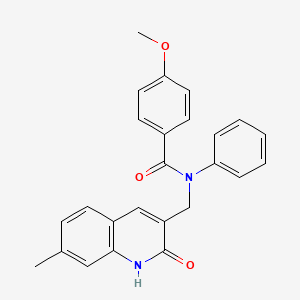



![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

